Phyllanthin

Overview

Description

Phyllanthin is a lignan compound predominantly found in the plant species Phyllanthus amarus and other Phyllanthus species . It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects . This compound has been extensively studied for its potential therapeutic applications, particularly in traditional medicine systems.

Mechanism of Action

Target of Action

Phyllanthin, a major lignan present in various Phyllanthus species, has been found to interact with several targets. It exhibits potent inhibitory action on both phagocytic and CD18 expression of phagocytes . It also inhibits the HCV NS3/4A protease, which plays an important role in viral RNA replication . Furthermore, it has been suggested that this compound might have potential as an antihistamine drug .

Mode of Action

This compound interacts with its targets leading to a variety of changes. For instance, it inhibits the chemotaxis, phagocytosis, and reactive oxygen species (ROS) production of human phagocytes in a dose-dependent manner . In the case of HCV NS3/4A protease, this compound inhibits its activity and replication .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to modulate both innate and adaptive immune systems through various mechanisms . It also counteracts coexisting low-grade inflammation and oxidative stress in adipose tissue and liver . Moreover, it has been shown to inhibit the activity of cyclooxygenase-2 (COX2), interleukin-1 beta (IL1β), tumor necrosis factor alpha (TNF-α), and prostaglandin E2 (PGE2) .

Pharmacokinetics

It has been suggested that additional animal studies utilizing different animal models are necessary to analyze its bioavailability, pharmacokinetics, and pharmacodynamic properties, as well as its toxicity, to determine its efficacy and safety .

Result of Action

This compound has a variety of molecular and cellular effects. It has potent immunomodulating properties as well as a variety of other pharmacological properties, including anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties . It also protects against high-fat diet-induced weight gain and adiposity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the metabolite profiles of Phyllanthus species, which include this compound, change with geographical distribution due to changes in soil composition, difference in genetic variation of the plant population growing at altered heights, and other environmental factors . Therefore, the action, efficacy, and stability of this compound can vary depending on the environmental conditions where the Phyllanthus species are grown.

Biochemical Analysis

Biochemical Properties

Phyllanthin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. This inhibition can lead to altered drug metabolism and potential drug interactions. Additionally, this compound interacts with antioxidant enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant properties .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant and detoxification genes. This activation helps protect cells from oxidative stress and damage. Furthermore, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines and other inflammatory mediators. Additionally, this compound can modulate the expression of genes involved in apoptosis, cell cycle regulation, and oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects over extended periods, providing sustained protection against oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as hepatoprotection, antioxidant activity, and anti-inflammatory properties. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted from the body. This compound also affects metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, this compound can inhibit the activity of glucose-6-phosphatase, an enzyme involved in glucose metabolism, leading to altered glucose homeostasis .

Preparation Methods

Phyllanthin can be extracted from the aerial parts of Phyllanthus species using various methods. Some of the common extraction techniques include:

Solvent Extraction: Direct extraction with solvents such as methanol, hexane, and dichloromethane.

Alkaline Digestion: Treatment of plant material with 30% potassium hydroxide, yielding a purified extract with high this compound content.

Microwave-Assisted Extraction: Using 80% methanol, this method provides a better yield and higher this compound content.

Enzymatic Treatment: Hydrolytic enzymes such as cellulase and protease are used to optimize the yield and this compound content.

Chemical Reactions Analysis

Phyllanthin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phyllanthin has a wide range of scientific research applications, including:

Chemistry: Used as a marker compound in the quality control of herbal formulations containing Phyllanthus species.

Biology: Studied for its immunomodulatory and anti-inflammatory effects.

Medicine: Investigated for its potential in treating metabolic disorders, liver diseases, and viral infections

Industry: Utilized in the development of nutraceuticals and dietary supplements due to its health benefits.

Comparison with Similar Compounds

Phyllanthin is often compared with other lignans such as hypothis compound, nirtetralin, and niranthin. These compounds share similar pharmacological properties but differ in their chemical structures and specific activities . For example:

Hypothis compound: Similar to this compound but has a slightly different structure, leading to variations in its biological activity.

Nirtetralin and Niranthin: These lignans also exhibit antioxidant and anti-inflammatory properties but may have different potencies and mechanisms of action.

This compound’s uniqueness lies in its broad spectrum of pharmacological activities and its potential for use in various therapeutic applications.

Properties

IUPAC Name |

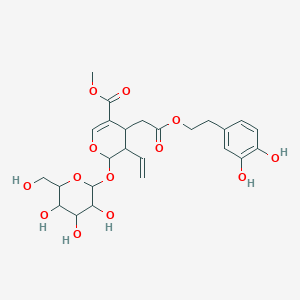

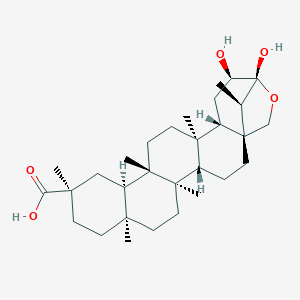

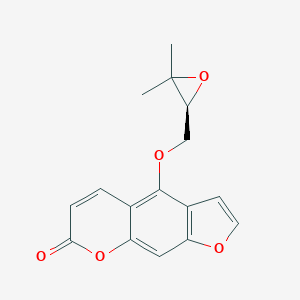

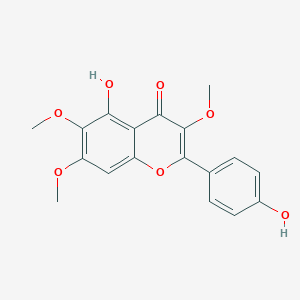

4-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLQGJQSLUYUBF-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC(=C(C=C2)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319088 | |

| Record name | Phyllanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-88-9 | |

| Record name | Phyllanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10351-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phyllanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phyllanthin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=619043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phyllanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYLLANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75O1TFF47Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.